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Abstract

BAY1217389 is a potent and selective, orally bioavailable small-molecule inhibitor of the
serine/threonine kinase Monopolar Spindle 1 (MPS1).[1] MPS1 is a key regulator of the Spindle
Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity
of chromosome segregation during mitosis.[2] In many cancer cells, MPSL1 is overexpressed,
making it an attractive therapeutic target. Inhibition of MPS1 by BAY1217389 abrogates the
SAC, leading to premature entry into anaphase, chromosomal missegregation, aneuploidy, and
ultimately mitotic catastrophe and cell death in cancer cells.[2][3] This technical guide provides
an in-depth overview of the discovery, chemical synthesis, and biological evaluation of
BAY1217389, presenting key data and experimental protocols for researchers in the field of
oncology drug development.

Discovery and Rationale

The discovery of BAY1217389 originated from a high-throughput screening campaign that
identified two distinct chemical series, "triazolopyridines" and "imidazopyrazines," as inhibitors
of MPS1 kinase.[4][5] While the initial triazolopyridine hits had moderate potency, the
imidazopyrazine series showed significantly higher potency but suffered from poor metabolic
stability.[4][5] A focused lead optimization program was initiated on the imidazopyrazine
scaffold to improve its drug-like properties, culminating in the identification of BAY1217389.[5]
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The therapeutic rationale for targeting MPSL1 lies in its unique mechanism of action. Unlike
traditional cytotoxic agents that arrest the cell cycle, MPS1 inhibition forces cancer cells to
bypass the SAC and proceed through a faulty mitosis, a process termed "mitotic breakthrough®.
[6] This leads to a form of cell death known as mitotic catastrophe, which is particularly
effective in rapidly dividing cancer cells that are often dependent on a functional SAC for
survival.[3]

Mechanism of Action: Spindle Assembly Checkpoint
(SAC) Inhibition

The Spindle Assembly Checkpoint is a complex signaling pathway that monitors the
attachment of microtubules to the kinetochores of chromosomes during mitosis. When
kinetochores are unattached, a "wait anaphase" signal is generated, which inhibits the
Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition
prevents the degradation of securin and cyclin B, key proteins that restrain the onset of
anaphase. MPS1 kinase plays a crucial role at the apex of this signaling cascade.

BAY1217389, as a potent inhibitor of MPS1, disrupts this checkpoint. By inhibiting MPS1,
BAY1217389 prevents the generation of the "wait anaphase" signal, even in the presence of
unattached kinetochores. This leads to the premature activation of the APC/C, subsequent
degradation of securin and cyclin B, and a forced exit from mitosis, resulting in severe
chromosomal abnormalities and cell death.[2][3]
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Figure 1: Simplified signaling pathway of the Spindle Assembly Checkpoint and the inhibitory
action of BAY1217389.

Chemical Synthesis

BAY1217389 belongs to the imidazopyrazine class of compounds. The detailed, step-by-step
synthesis of BAY1217389 is described in the supporting information of the Journal of Medicinal
Chemistry publication, "Treating Cancer by Spindle Assembly Checkpoint Abrogation:
Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1
Kinase".[1] While the specific protocol is proprietary, the general synthetic strategy for the
imidazo[1,2-a]pyrazine core involves a multi-step sequence.

A general workflow for the discovery and preclinical evaluation of a compound like
BAY1217389 is outlined below.
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Figure 2: General workflow for the discovery and preclinical development of BAY1217389.

Quantitative Data
Table 1: In Vitro Kinase Inhibitory Potency of
BAY1217389
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Kinase IC50 (nM)
MPS1 0.63 £ 0.27
PDGFRB <10

Kit 10 - 100
CLK1 100 - 1000
CLK2 100 - 1000
CLK4 100 - 1000
JNK1 100 - 1000
JNK2 100 - 1000
JNK3 100 - 1000
LATS1 100 - 1000
MAK 100 - 1000
MAPKAP2 100 - 1000
MERTK 100 - 1000
p38P 100 - 1000
PDGFRa 100 - 1000
PIP5K1C 100 - 1000
PRKD1 100 - 1000
RPS6KAS5 100 - 1000

Data compiled from publicly available sources.

Table 2: In Vitro Antiproliferative Activity of BAY1217389
in Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM)
HelLa Cervical Cancer 7.6

HT-29 Colorectal Cancer 62

A2780 Ovarian Cancer Not specified
NCI-H460 Lung Cancer Not specified
MDA-MB-231 Breast Cancer Not specified

The median IC50 for cell proliferation inhibition is reported as 6.7 nM (range 3 to >300 nM).

Table 3: In Vivo Pharmacokinetic Parameters of

BAY1217389
Species Dose (mg/kg) Route Bioavailability  t1/2 (hours)
Mouse 1 Oral Moderate Long
Rat 0.5 Oral High Long

Vss is reported to be high and blood clearance is low in the tested species.

Experimental Protocols
In Vitro MPS1 Kinase Inhibition Assay (TR-FRET)

This assay assesses the ability of BAY1217389 to inhibit the phosphorylation of a peptide
substrate by recombinant human MPS1 kinase using Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) technology.

Materials:
e Recombinant human MPS1 kinase
 Biotinylated peptide substrate (e.g., Biotin-Ahx-PWDPDDADITEILG-NH2)

« ATP
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Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClI2, 1 mM EGTA, 0.01% Brij-35)

Europium-labeled anti-phospho-substrate antibody

Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor

BAY1217389 stock solution in DMSO

384-well low-volume black plates

TR-FRET compatible plate reader

Procedure:

Prepare serial dilutions of BAY1217389 in assay buffer containing a constant concentration
of DMSO.

Add a defined amount of MPS1 kinase to each well of the 384-well plate containing the
diluted compound or vehicle control.

Pre-incubate the kinase and compound for 15 minutes at room temperature.

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP
(at a concentration close to the Km for ATP).

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

Stop the reaction by adding EDTA.

Add a detection mixture containing the Europium-labeled anti-phospho-substrate antibody
and SA-APC.

Incubate for 60 minutes at room temperature to allow for antibody binding.

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths
(e.g., 620 nm for Europium and 665 nm for APC).
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e Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-
parameter logistic equation.

Cell Proliferation Assay (Crystal Violet Staining)

This assay measures the effect of BAY1217389 on the proliferation of adherent cancer cell
lines.

Materials:

e Adherent human cancer cell lines (e.g., HeLa, HT-29)

e Complete cell culture medium (e.g., DMEM with 10% FBS)
o 96-well flat-bottom tissue culture plates

» BAY1217389 stock solution in DMSO

e Phosphate-Buffered Saline (PBS)

 Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)
o Crystal Violet staining solution (0.5% w/v in 25% methanol)
e Solubilization solution (e.g., 10% acetic acid)

» Microplate reader

Procedure:

o Seed cells into 96-well plates at a density of 1,000 to 5,000 cells per well and allow them to
adhere overnight.

o Prepare serial dilutions of BAY1217389 in complete cell culture medium.

* Remove the medium from the cells and add the medium containing the different
concentrations of BAY1217389 or vehicle control (in quadruplicates).

¢ |ncubate the cells for 96 hours at 37°C in a humidified CO2 incubator.
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e Gently wash the cells with PBS.

o Fix the cells by adding the fixation solution and incubating for 15 minutes at room
temperature.

e Wash the plates with water to remove the fixative.
 Stain the cells with the crystal violet solution for 20 minutes at room temperature.
e Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

e Solubilize the bound dye by adding the solubilization solution to each well and incubating for
15 minutes on a shaker.

» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell growth inhibition relative to the vehicle control and
determine the IC50 values.

Conclusion

BAY1217389 is a potent and selective MPS1 kinase inhibitor that has demonstrated significant
preclinical activity. Its unique mechanism of action, which involves the abrogation of the Spindle
Assembly Checkpoint, offers a promising therapeutic strategy for the treatment of various
cancers. The data and protocols presented in this technical guide provide a comprehensive
resource for researchers working on the development of MPS1 inhibitors and other antimitotic
agents. Further clinical investigation of BAY1217389, particularly in combination with taxanes,
is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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